molecular formula C18H18BrNO2 B5915480 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one

1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one

Cat. No. B5915480
M. Wt: 360.2 g/mol
InChI Key: GBFUAGXVDJXGSF-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one, also known as BPEB, is a chemical compound that belongs to the class of arylbutanone derivatives. BPEB is a potent and selective dopamine transporter (DAT) ligand that has been extensively studied for its potential use in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one involves its selective binding to DAT. DAT is responsible for the reuptake of dopamine from the synaptic cleft, which regulates the levels of dopamine in the brain. By binding to DAT, this compound can inhibit the reuptake of dopamine, leading to an increase in the levels of dopamine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound can increase the levels of dopamine in the brain, which can help alleviate the symptoms of neurological disorders such as Parkinson's disease and ADHD. This compound has also been shown to have anxiolytic and antidepressant effects, which may make it useful in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one is its high selectivity for DAT. This makes it a useful tool for studying the role of dopamine in the brain. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one. One direction is the development of more potent and selective DAT ligands. Another direction is the investigation of the effects of this compound on other neurotransmitter systems in the brain. Finally, the potential use of this compound in the treatment of other neurological disorders such as drug addiction and schizophrenia should be explored.
Conclusion:
In conclusion, this compound is a potent and selective DAT ligand that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound has a number of biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for the study of this compound, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one is a multistep process that involves the reaction of 4-bromobenzaldehyde with 2-ethoxyaniline to form 4-bromo-2-ethoxybenzaldehyde. This intermediate is then reacted with ethyl acetoacetate to form 1-(4-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, which is finally reduced to this compound using sodium borohydride.

Scientific Research Applications

1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. This compound has been shown to selectively bind to DAT, which is a protein that regulates the levels of dopamine in the brain. By binding to DAT, this compound can increase the levels of dopamine in the brain, which can help alleviate the symptoms of neurological disorders.

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2-ethoxyanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c1-3-22-18-7-5-4-6-16(18)20-13(2)12-17(21)14-8-10-15(19)11-9-14/h4-12,20H,3H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFUAGXVDJXGSF-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=CC(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C(=C/C(=O)C2=CC=C(C=C2)Br)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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